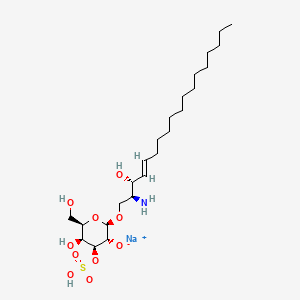
Pamatolol
Vue d'ensemble
Description
- Pamatolol est un composé chimique dont le nom IUPAC est N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phényl]éthyl]carbamate de méthyle.
- Il est stable à température ambiante, soluble dans les alcools et l'acétonitrile, mais insoluble dans l'eau .
- This compound est principalement utilisé pour traiter l'hypertension artérielle et les maladies cardiovasculaires. En bloquant les récepteurs bêta, il réduit la charge cardiaque, la fréquence cardiaque et la contractilité. Il peut également soulager les symptômes de l'angine de poitrine et des arythmies .
Méthodes De Préparation
- La voie de synthèse de Pamatolol implique des réactions chimiques spécifiques pour former sa structure. Malheureusement, les conditions réactionnelles détaillées ne sont pas facilement disponibles dans la littérature.
- Les méthodes de production industrielle impliquent probablement une synthèse à grande échelle, une purification et une formulation pour un usage pharmaceutique.
Analyse Des Réactions Chimiques
- Pamatolol peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution. Des réactifs et des conditions spécifiques restent non divulgués.
- Les principaux produits formés lors de ces réactions ne sont pas explicitement documentés.
Applications de la recherche scientifique
- Les applications de this compound s'étendent à de multiples domaines :
Cardiologie: En tant que bêtabloquant, il joue un rôle crucial dans la gestion de l'hypertension artérielle, de l'angine de poitrine et des arythmies.
Pharmacologie: Les chercheurs explorent ses effets sur les récepteurs bêta et la fonction cardiovasculaire.
Médecine: Des études cliniques enquêtent sur sa sécurité, son efficacité et ses effets secondaires potentiels.
Industrie: Les applications industrielles de this compound peuvent impliquer la formulation et le développement de médicaments.
Mécanisme d'action
- This compound exerce ses effets en bloquant sélectivement les récepteurs bêta-adrénergiques.
- Les cibles moléculaires comprennent les récepteurs bêta-1 du cœur, ce qui entraîne une réduction de la fréquence cardiaque et de la contractilité.
- Les voies impliquées comprennent probablement la cascade de signalisation de l'AMPc.
Applications De Recherche Scientifique
- Pamatolol’s applications extend across multiple fields:
Cardiology: As a beta-blocker, it plays a crucial role in managing hypertension, angina, and arrhythmias.
Pharmacology: Researchers explore its effects on beta receptors and cardiovascular function.
Medicine: Clinical studies investigate its safety, efficacy, and potential side effects.
Industry: this compound’s industrial applications may involve formulation and drug development.
Mécanisme D'action
- Pamatolol exerts its effects by selectively blocking beta-adrenergic receptors.
- Molecular targets include beta-1 receptors in the heart, leading to reduced heart rate and contractility.
- Pathways involved likely include the cAMP signaling cascade.
Comparaison Avec Des Composés Similaires
- Pamatolol appartient à la classe des bêtabloquants, qui comprend le propranolol, l'aténolol et le métoprolol.
- Sa particularité réside dans sa cardioselectivité et son absence d'activité sympathomimétique .
Propriétés
IUPAC Name |
methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-12(2)18-10-14(19)11-22-15-6-4-13(5-7-15)8-9-17-16(20)21-3/h4-7,12,14,18-19H,8-11H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGENBJKPPGFFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59954-01-7 (sulfate[2:1]) | |
| Record name | Pamatolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059110359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30866737 | |
| Record name | (2-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl) ethyl)carbamic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59110-35-9 | |
| Record name | Pamatolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59110-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pamatolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059110359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl) ethyl)carbamic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAMATOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20G2S6V53L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















